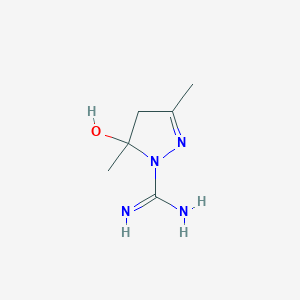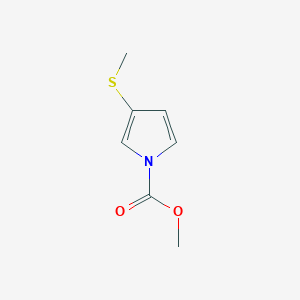
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate, also known as MMTP, is a key compound used in the synthesis of various bioactive molecules. It is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MMTP exhibits a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune function.
Effets Biochimiques Et Physiologiques
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is also stable under a wide range of conditions, making it suitable for use in various assays. However, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has some limitations for use in lab experiments. It is a relatively complex molecule, which can make it difficult to modify for use in different assays. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate and its derivatives. This could lead to the discovery of new bioactive molecules with improved properties. Another area of research is the investigation of the mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to a better understanding of how Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exerts its biological effects and could inform the development of new therapies. Finally, there is a need for further research on the potential therapeutic applications of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be synthesized through a variety of methods, including the reaction of 2-acetyl-1,3-thiazole with methyl mercaptan and ethyl chloroformate. Other methods involve the reaction of 2-acetyl-1,3-thiazole with methanesulfonyl chloride, followed by the reaction with sodium methoxide. The synthesis of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Propriétés
Numéro CAS |
121513-58-4 |
|---|---|
Nom du produit |
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate |
Formule moléculaire |
C7H9NO2S |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
methyl 3-methylsulfanylpyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)8-4-3-6(5-8)11-2/h3-5H,1-2H3 |
Clé InChI |
CLPKHINGVSYPQI-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC(=C1)SC |
SMILES canonique |
COC(=O)N1C=CC(=C1)SC |
Synonymes |
1H-Pyrrole-1-carboxylic acid, 3-(methylthio)-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



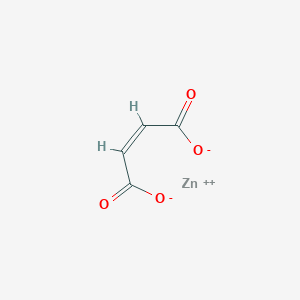

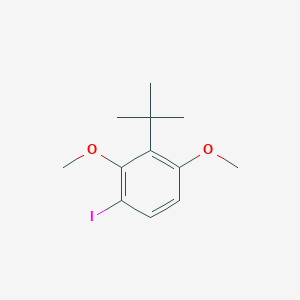

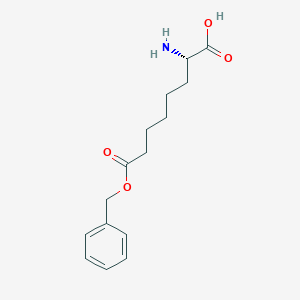
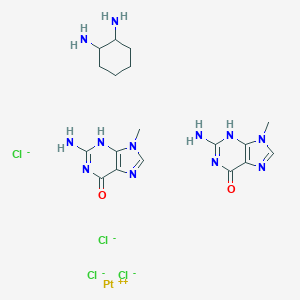
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)

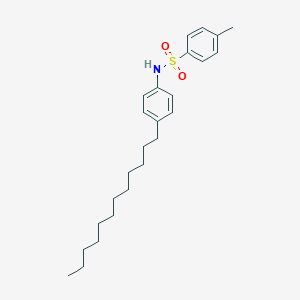
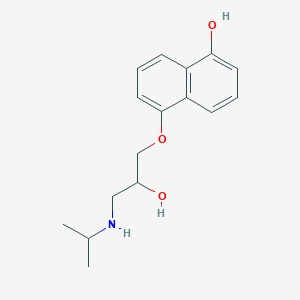

![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)

